3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 365.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Carbonic Anhydrase Inhibitory Activity
- A study on the synthesis of [1,4]oxazepine-based primary sulfonamides, including compounds structurally related to the query compound, demonstrated strong inhibition of human carbonic anhydrases, highlighting their potential as therapeutic agents (Sapegin et al., 2018).
Synthesis and Reactions of Furo[3,2-c]pyridinium Tosylates
- Research on the synthesis and reactions of 5-aminofuro[3,2-c]pyridinium tosylates, involving compounds with furan components, showcases the versatility of these compounds in generating novel organic structures, which could be applied in various fields of chemical research (Bencková & Krutošíková, 1999).
Mixed-Ligand Copper(II)-Sulfonamide Complexes
- A study on mixed-ligand copper(II)-sulfonamide complexes investigated their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity, showing that the sulfonamide derivative plays a crucial role in these interactions (González-Álvarez et al., 2013).
Synthesis and Anti-Inflammatory Activity
- Another study focused on the synthesis of 2-pyrazoline bearing benzenesulfonamide derivatives, evaluating their anti-inflammatory activity and potential as therapeutic agents, underscoring the medicinal chemistry applications of similar compounds (Rathish et al., 2009).
Isomorphous Benzenesulfonamide Crystal Structures
- The determination of isomorphous benzenesulfonamide crystal structures through C-H...O, C-H...π, and C-H...Cl interactions highlights the significance of these compounds in the study of molecular and crystallography (Bats et al., 2001).
properties
IUPAC Name |
3-chloro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-11-13(17)5-3-7-16(11)24(21,22)18-10-12-9-14(20(2)19-12)15-6-4-8-23-15/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPDMFNQBGFIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide |
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